molecular formula C19H29N3O B5847841 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

货号: B5847841
分子量: 315.5 g/mol
InChI 键: UBLPPDFVIVISEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as CPP, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. It has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

作用机制

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide works by selectively binding to the NMDA receptor and blocking its activation by glutamate. This receptor is involved in many important functions in the brain, including learning and memory. By blocking its activation, this compound can potentially improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to reduce pain and drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve motor function and reduce brain damage in animal models of stroke.

实验室实验的优点和局限性

One advantage of using 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that this compound can have off-target effects on other receptors, which can complicate the interpretation of results.

未来方向

There are many potential future directions for research on 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One direction is to further investigate its potential use in treating neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in pain management, addiction treatment, and stroke recovery. Additionally, researchers could explore the potential of using this compound in combination with other drugs to enhance its effects or reduce its side effects. Finally, researchers could investigate the potential of developing new compounds based on this compound that have improved selectivity and efficacy.

合成方法

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized using a multistep process, starting with the reaction of 3-pyridinemethanol with cyclohexanone to form 3-(cyclohexylmethyl)pyridine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(cyclohexylmethyl)-4-piperidinecarboxylic acid. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form this compound.

科学研究应用

1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in pain management, addiction treatment, and stroke recovery.

属性

IUPAC Name

1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(21-14-17-7-4-10-20-13-17)18-8-11-22(12-9-18)15-16-5-2-1-3-6-16/h4,7,10,13,16,18H,1-3,5-6,8-9,11-12,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPPDFVIVISEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。